molecular formula C17H15N3O B2900527 N',N'-diphenyl-1H-pyrrole-2-carbohydrazide CAS No. 1259162-41-8

N',N'-diphenyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B2900527
CAS No.: 1259162-41-8
M. Wt: 277.327
InChI Key: CEWWRBJGZUUDAE-UHFFFAOYSA-N
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Description

N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.33 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with diphenyl and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide typically involves the reaction of 1H-pyrrole-2-carboxylic acid with diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2-carboxylic acid, 2,2-diphenylhydrazide
  • N’,N’-diphenylhydrazine derivatives

Uniqueness

N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(16-12-7-13-18-16)19-20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWWRBJGZUUDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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